
Lignocaine N-oxide: A Comprehensive Technical
Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lignocaine N-oxide

Cat. No.: B1675381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of Lignocaine N-oxide, a primary

metabolite of the widely used local anesthetic and antiarrhythmic drug, lignocaine (lidocaine).

This document covers its fundamental chemical properties, including its CAS number and

structure, and delves into its metabolic formation and potential pharmacological relevance.

While direct experimental data on the specific signaling pathways modulated by Lignocaine N-
oxide are limited, this guide explores the well-documented anti-inflammatory and neurological

signaling pathways of its parent compound, lignocaine, providing a valuable framework for

future research. Detailed experimental protocols for the in vitro study of lignocaine metabolism

and the synthesis of lignocaine are also presented, alongside a summary of available

quantitative data.

Chemical and Physical Properties
Lignocaine N-oxide is a key metabolite of lignocaine, formed through the oxidation of the

tertiary amine group.

Table 1: Chemical Identifiers and Properties of Lignocaine N-oxide
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Property Value Source(s)

CAS Number 2903-45-9 [1]

Molecular Formula C₁₄H₂₂N₂O₂ [1]

Molecular Weight 250.34 g/mol [1]

IUPAC Name

2-(diethylamino)-N-(2,6-

dimethylphenyl)acetamide

oxide

[1]

Synonyms

Lidocaine N-oxide, Lignocaine

N2-oxide, 2-

(Diethyloxidoamino)-N-(2,6-

dimethylphenyl)acetamide

[2]

Melting Point 127-129°C

Solubility
Slightly soluble in Chloroform,

DMSO, and Methanol

Storage Temperature -20°C (Freezer)

Chemical Structure:

Figure 1: Chemical Structure of Lignocaine N-oxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3036923
https://pubchem.ncbi.nlm.nih.gov/compound/3036923
https://pubchem.ncbi.nlm.nih.gov/compound/3036923
https://pubchem.ncbi.nlm.nih.gov/compound/3036923
https://www.lookchem.com/casno2903-45-9.html
https://www.benchchem.com/product/b1675381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolism and Synthesis
Lignocaine N-oxide is primarily formed in the liver through the action of cytochrome P450

enzymes. It is considered a significant metabolite in various species, including humans and

rats.

In Vitro Metabolism of Lignocaine to Lignocaine N-oxide
The formation of Lignocaine N-oxide can be studied in vitro using liver microsomal

preparations.

Experimental Protocol: In Vitro Metabolism in Bovine Liver S9 Fractions

This protocol describes the investigation of lignocaine metabolism in subcellular post-

mitochondrial (S9) fractions from bovine liver.

Preparation of S9 Fractions: Obtain bovine liver from a slaughterhouse and prepare S9

fractions according to standard protocols.

Incubation: Incubate the S9 fractions with lignocaine at a specified concentration (e.g., 1

mM) in a suitable buffer system at 37°C.

Time Points: Collect samples at various time points (e.g., 0, 10, 20, 40, and 60 minutes) to

monitor the formation of metabolites.

Analysis: Analyze the samples using a validated analytical method, such as liquid

chromatography-mass spectrometry (LC-MS), to identify and quantify the formation of

Lignocaine N-oxide and other metabolites.

Quantitative Data from Bovine Liver S9 Incubations:

Table 2: Formation of Lignocaine Metabolites in Bovine Liver S9 Fractions Over Time
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Time (minutes)
Lignocaine N-oxide
(%)

Monoethylglycinex
ylidide (MEGX) (%)

2,6-dimethylaniline
(DMA) (%)

10 7 Not Reported Not Reported

20 12 Not Reported Not Reported

40 21 Leveled off Leveled off

60 32 Leveled off Leveled off

Note: The percentages represent the proportion of metabolites formed from the initial

lignocaine concentration.

Chemical Synthesis of Lignocaine N-oxide
While detailed protocols for the direct synthesis of Lignocaine N-oxide are not readily

available in the reviewed literature, its parent compound, lignocaine, can be synthesized

through a multi-step process. The N-oxide can then be potentially synthesized from lignocaine

via oxidation. A study on the forced degradation of lignocaine HCl indicated that N-oxide is

formed as a result of oxidation with hydrogen peroxide. Electrochemical synthesis has also

been explored as a method to produce Lignocaine N-oxide.

Experimental Protocol: Synthesis of Lidocaine

This is a two-step synthesis of lidocaine starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

Dissolve 2,6-dimethylaniline in glacial acetic acid.

Add chloroacetyl chloride to the solution.

Warm the solution on a steam bath to 40–50°C.

Add a solution of sodium acetate in water.

Cool the mixture and collect the precipitate by vacuum filtration.
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Step 2: Synthesis of Lidocaine

To the α-chloro-2,6-dimethylacetanilide, add toluene and diethylamine.

Reflux the mixture.

After cooling, wash the organic layer with water and extract with 3M HCl.

Make the aqueous layer basic with 30% KOH solution.

Extract the product with pentane.

Dry the pentane layer and concentrate to obtain lidocaine.

Signaling Pathways (Inferred from Lignocaine)
Direct experimental data on the signaling pathways specifically modulated by Lignocaine N-
oxide are scarce. However, extensive research has been conducted on its parent compound,

lignocaine, revealing significant anti-inflammatory and neurological effects mediated through

various signaling cascades. It is plausible that Lignocaine N-oxide, as a major metabolite,

may share some of these activities or serve as a prodrug that is converted back to lignocaine in

certain tissues.

Anti-inflammatory Signaling Pathways of Lignocaine
Lignocaine has been shown to exert potent anti-inflammatory effects by inhibiting key

inflammatory pathways.

3.1.1. Inhibition of TLR4-NF-κB and MAPK Signaling

Lignocaine can attenuate the inflammatory response triggered by lipopolysaccharide (LPS) by

inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downstream

inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
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Caption: Lignocaine's inhibition of the TLR4-NF-κB and MAPK signaling pathways.

Experimental Protocol: In Vitro Macrophage Stimulation

Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) to confluence.

Treatment: Randomize cells to different treatment groups: control, LPS (100 ng/mL), LPS +

lignocaine (at various concentrations), and other relevant controls.

Incubation: Incubate the cells for specified time points (e.g., 0, 15, 30, 45, 60 minutes).

Analysis: Harvest the cells and perform Western blot analysis to determine the protein

expression levels of TLR4, phosphorylated and total forms of NF-κB p65, p38, JNK, and

ERK.

3.1.2. Inhibition of NLRP3 Inflammasome Activation

Recent studies have shown that lignocaine can also suppress the activation of the NLRP3

inflammasome, a key component of the innate immune response.
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Caption: Lignocaine's inhibitory effect on the NLRP3 inflammasome activation pathway.

Neurological Signaling Pathways of Lignocaine
The primary mechanism of action of lignocaine as a local anesthetic is the blockade of voltage-

gated sodium channels in neurons. However, at therapeutic and toxic concentrations, it also

affects other channels and receptors in the central nervous system (CNS).

3.2.1. Central Analgesic Effects

Intravenous lignocaine has been shown to have central analgesic effects, which are thought to

be mediated by its actions on various ion channels and receptors in the spinal cord and brain.

3.2.2. CNS Toxicity

At high concentrations, lignocaine can cause CNS toxicity, including seizures and coma. This is

thought to involve the unmasking of L-type Ca²⁺ current-mediated action potentials in

thalamocortical neurons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1675381?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Systemic
Lignocaine Concentration

Blockade of Voltage-Gated
Na+ Channels

Unmasking of L-type
Ca2+ Currents

Reduced Neuronal Excitability
(Anesthetic Effect)

High-Threshold
Action Potentials

Increased Neuronal Excitability
(Toxic Effect)

Seizures, Coma

Click to download full resolution via product page

Caption: Proposed workflow for lignocaine-induced CNS toxicity.

Conclusion
Lignocaine N-oxide is a significant metabolite of lignocaine with established chemical

properties. While its own pharmacological profile is not extensively characterized, the well-

documented anti-inflammatory and neurological effects of its parent compound provide a strong

foundation for future investigations. The provided experimental protocols for studying

lignocaine metabolism and synthesis can be adapted for further research into Lignocaine N-
oxide. A deeper understanding of the biological activities of Lignocaine N-oxide could have

important implications for drug development, particularly in understanding the overall

therapeutic and toxicological profile of lignocaine. Further studies are warranted to elucidate

the specific signaling pathways directly modulated by Lignocaine N-oxide and to quantify its

pharmacological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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